A Comprehensive Technical Guide to the Synthesis and Characterization of p-((p-(Phenylazo)phenyl)azo)phenol
A Comprehensive Technical Guide to the Synthesis and Characterization of p-((p-(Phenylazo)phenyl)azo)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of p-((p-(phenylazo)phenyl)azo)phenol, a diazo compound also known as Disperse Yellow 23.[1] This document details the synthetic pathway, experimental protocols for synthesis and analysis, and a summary of key characterization data.
Synthesis of p-((p-(Phenylazo)phenyl)azo)phenol
The synthesis of p-((p-(phenylazo)phenyl)azo)phenol is a multi-step process that primarily involves diazotization and azo coupling reactions. The most common route begins with aniline, which is first converted to p-aminoazobenzene, a key intermediate. This intermediate is then diazotized and coupled with phenol to yield the final product.[2]
A notable process variation involves the in-situ generation of phenol. Aniline is treated with a slight excess of benzenediazonium chloride. The excess diazonium salt is then carefully decomposed to form phenol, which subsequently acts as the coupling agent for the diazotized p-aminoazobenzene intermediate.[2] This method avoids the separate handling of aminoazobenzene, which has been identified as a potential carcinogen.[2]
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process starting from aniline.
Caption: Synthetic workflow for p-((p-(phenylazo)phenyl)azo)phenol.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for synthesizing diazo compounds.[2][3]
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Stage 1: Preparation of p-Aminoazobenzene Diazonium Salt
-
Prepare a solution of p-aminoazobenzene in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the p-aminoazobenzene solution. Maintain the temperature below 5°C throughout the addition.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Stage 2: Azo Coupling with Phenol
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline phenol solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-40 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final p-((p-(phenylazo)phenyl)azo)phenol.
-
Dry the purified product in a vacuum oven at a low temperature.
Characterization
Once synthesized, the compound's identity, purity, and properties are confirmed through various analytical techniques. These include spectroscopic methods to elucidate its structure and thermal analysis to determine its stability.
Characterization Workflow
The analytical workflow involves subjecting the purified compound to a suite of characterization techniques to confirm its structural and physical properties.
Caption: Workflow for the characterization of the synthesized compound.
Experimental Protocols: Characterization
2.2.1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties and the maximum absorption wavelength (λmax).
-
Protocol:
-
Prepare a dilute solution of the synthesized compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO).[4]
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference blank.
-
Identify the wavelength of maximum absorbance (λmax), which corresponds to the π → π* and n → π* electronic transitions of the azo chromophore. The spectra can be studied in solvents of different polarities to observe any solvatochromic shifts.[5]
-
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
Mix a small amount of the dry, powdered sample with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid sample.
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
Analyze the spectrum to identify characteristic absorption bands for O-H (phenol), N=N (azo), aromatic C-H, and C=C bonds.
-
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
-
Protocol:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecular structure.
-
2.2.4. Thermal Analysis
-
Objective: To evaluate the thermal stability and decomposition profile of the compound.
-
Protocol:
-
Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Record the change in mass as a function of temperature (Thermogravimetric Analysis, TGA).
-
The melting point can be determined using Differential Scanning Calorimetry (DSC). A melting point in the range of 179-181 °C has been reported for this compound.[7]
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of p-((p-(phenylazo)phenyl)azo)phenol.
Table 1: Physical and Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄N₄O | [8] |
| Molecular Weight | 302.33 g/mol | [8] |
| Appearance | Yellow-orange to dark orange solid | [7][8] |
| Melting Point | 179-181 °C | [7] |
Table 2: UV-Visible Spectroscopy Data
Data is dependent on the solvent used.
| Solvent | λmax (nm) | Electronic Transition |
|---|---|---|
| Methanol | ~350-450 nm | π → π* and n → π* |
| DMSO | ~350-450 nm | π → π* and n → π* |
Note: Azo compounds typically exhibit a strong absorption band in the UV-visible region due to the chromophoric azo group (-N=N-). The exact λmax can shift based on solvent polarity.[5]
Table 3: FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300-3400 (broad) | O-H stretch | Phenolic -OH |
| ~3030-3100 | C-H stretch | Aromatic C-H |
| ~1580-1600 | C=C stretch | Aromatic ring |
| ~1450-1500 | N=N stretch | Azo group |
| ~1200-1300 | C-O stretch | Phenolic C-O |
| ~810-840 | C-H bend | p-disubstituted benzene |
Note: The N=N stretching vibration in symmetric azo compounds can be weak or absent in the IR spectrum but visible in the Raman spectrum.
Table 4: ¹H NMR Spectroscopy Data
Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5-10.5 | Singlet | 1H | Phenolic -OH |
| ~7.9-8.1 | Multiplet | 4H | Protons ortho to the azo groups |
| ~7.4-7.8 | Multiplet | 7H | Remaining aromatic protons |
| ~6.9-7.1 | Doublet | 2H | Protons ortho to the -OH group |
Table 5: ¹³C NMR Spectroscopy Data
Predicted chemical shifts (δ) in ppm. Actual values may vary.
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~160 | Carbon attached to -OH group |
| ~145-155 | Carbons attached to azo groups |
| ~120-135 | Other aromatic carbons |
| ~115-118 | Aromatic carbons ortho to -OH group |
References
- 1. p-((p-(Phenylazo)phenyl)azo)phenol | C18H14N4O | CID 22623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4141892A - Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]
- 7. alfa-industry.com [alfa-industry.com]
- 8. p-[[p-(phenylazo)phenyl]azo]phenol | 6250-23-3 [chemicalbook.com]
